molecular formula C10H18N2O2 B8258248 tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B8258248
M. Wt: 198.26 g/mol
InChI Key: BDVMAANWMDTLFP-HTQZYQBOSA-N
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Description

tert-butyl (1R,5R)-2,6-diazabicyclo[320]heptane-6-carboxylate is a bicyclic compound that features a diazabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate with appropriate reagents under controlled conditions. The specific details of the synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique diazabicyclo structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVMAANWMDTLFP-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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